2-(Benzenesulfonyl)-2-bromoacetamide
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Overview
Description
2-(Benzenesulfonyl)-2-bromoacetamide is an organic compound characterized by the presence of a benzenesulfonyl group attached to a bromoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-2-bromoacetamide typically involves the reaction of benzenesulfonyl chloride with bromoacetamide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzenesulfonyl)-2-bromoacetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used under acidic conditions to introduce various substituents onto the aromatic ring.
Major Products Formed:
Nucleophilic Substitution: The major products include substituted amides, thioethers, and ethers.
Electrophilic Aromatic Substitution: The major products include halogenated, nitrated, and sulfonated derivatives of the benzenesulfonyl group.
Scientific Research Applications
2-(Benzenesulfonyl)-2-bromoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biochemical probes and inhibitors.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-2-bromoacetamide involves its ability to act as an electrophile, reacting with nucleophilic sites on biological molecules. This can lead to the formation of covalent bonds with amino acid residues in proteins, thereby inhibiting their activity. The compound’s sulfonyl group can also participate in various chemical reactions, further modulating its biological activity .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but lacks the bromoacetamide moiety.
Benzenesulfonamide: Contains a sulfonamide group instead of a bromoacetamide group.
Benzenesulfonic Acid: The parent compound of the sulfonyl group.
Uniqueness: 2-(Benzenesulfonyl)-2-bromoacetamide is unique due to the presence of both the benzenesulfonyl and bromoacetamide groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs. Its ability to undergo nucleophilic substitution and electrophilic aromatic substitution makes it a versatile compound in organic synthesis and scientific research .
Properties
CAS No. |
58471-84-4 |
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Molecular Formula |
C8H8BrNO3S |
Molecular Weight |
278.13 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-2-bromoacetamide |
InChI |
InChI=1S/C8H8BrNO3S/c9-7(8(10)11)14(12,13)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11) |
InChI Key |
NFXDQCQRZSNGHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C(=O)N)Br |
Origin of Product |
United States |
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